![molecular formula C8H12N2O B14631942 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one CAS No. 55781-91-4](/img/structure/B14631942.png)
6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system containing both pyrazole and diazepine rings. It has garnered interest in the fields of medicinal chemistry and drug design due to its potential biological activities and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam using borane is then performed, and the resulting amine is protected using a tert-butyloxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis routes similar to those used in laboratory settings can be adapted for industrial production. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective reduction of the lactam group can be achieved using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane in tetrahydrofuran (THF) is commonly used for selective reduction.
Substitution: Palladium catalysts are used in Buchwald and Chan arylations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a valuable scaffold for drug design, particularly in the development of kinase inhibitors.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates: These compounds share a similar pyrazolo-diazepine skeleton and are used in drug design.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are also kinase inhibitors and have similar biological activities.
6,8-Bis(aryl)-5-methyl-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-d][1,4]diazepines: These compounds are synthesized from piperidin-4-ones and have anticonvulsant activity.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one is unique due to its specific ring structure and the potential for selective inhibition of kinases. This makes it a valuable scaffold for the development of new therapeutic agents with targeted biological activities.
Propiedades
Número CAS |
55781-91-4 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-4-7-9-5-2-1-3-6-10(8)9/h4,7H,1-3,5-6H2 |
Clave InChI |
PFZHRYOZBHISOM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C=CC(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


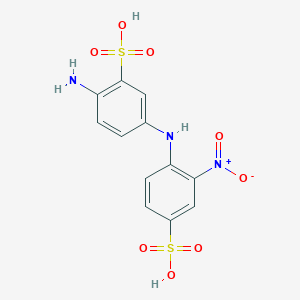
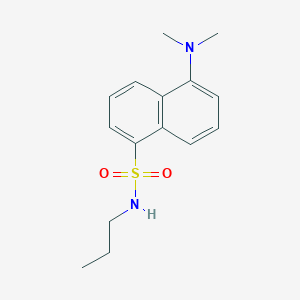
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
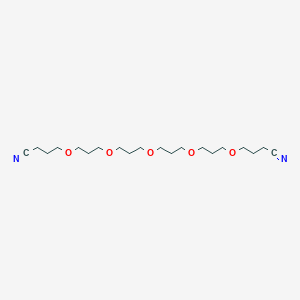
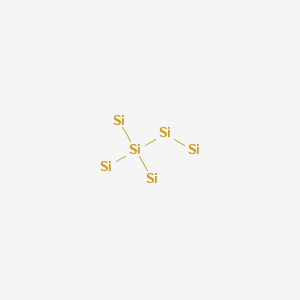

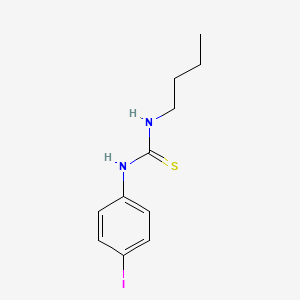
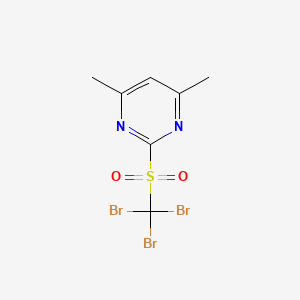
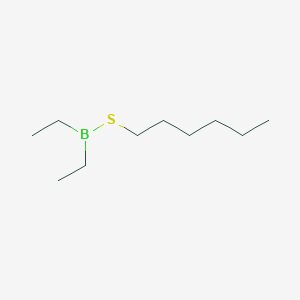
![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
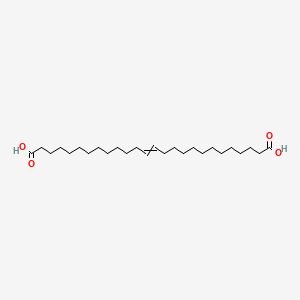
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
